molecular formula C9H18ClNO3 B13948786 2-Chloro-2-nitro-3-nonanol CAS No. 63906-99-0

2-Chloro-2-nitro-3-nonanol

Cat. No.: B13948786
CAS No.: 63906-99-0
M. Wt: 223.70 g/mol
InChI Key: TVJDCJVCGXSILJ-UHFFFAOYSA-N
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Description

2-Chloro-2-nitro-3-nonanol is a halogenated aliphatic alcohol featuring a nine-carbon chain with a hydroxyl (-OH) group at position 3, a nitro (-NO₂) group at position 2, and a chlorine (-Cl) substituent at the same carbon. This unique combination of functional groups imparts distinct chemical reactivity and physical properties.

Properties

CAS No.

63906-99-0

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

2-chloro-2-nitrononan-3-ol

InChI

InChI=1S/C9H18ClNO3/c1-3-4-5-6-7-8(12)9(2,10)11(13)14/h8,12H,3-7H2,1-2H3

InChI Key

TVJDCJVCGXSILJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C)([N+](=O)[O-])Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-nitro-3-nonanol typically involves the nitration of 3-nonanol followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro-3-nonanol is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-nitro-3-nonanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloro-2-nitro-3-nonanone or 2-chloro-2-nitro-nonanoic acid.

    Reduction: Formation of 2-chloro-2-amino-3-nonanol.

    Substitution: Formation of 2-substituted-2-nitro-3-nonanol derivatives.

Scientific Research Applications

2-Chloro-2-nitro-3-nonanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-nitro-3-nonanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aliphatic Alcohols: 2-Methyl-2-nonanol

2-Methyl-2-nonanol (C₁₀H₂₂O) is a branched aliphatic alcohol lacking nitro or chlorine substituents. Key comparisons include:

Property 2-Chloro-2-nitro-3-nonanol (Inferred) 2-Methyl-2-nonanol
Functional Groups -OH, -NO₂, -Cl -OH, -CH₃ branch
Polarity High (due to -NO₂ and -Cl) Moderate (branch reduces polarity)
Boiling Point Likely elevated (polar groups) Lower (hydrocarbon dominance)
Reactivity Susceptible to nucleophilic substitution (Cl) and redox reactions (NO₂) Limited reactivity (steric hindrance from branch)

Aromatic Nitro-Chloro Compounds: 3-Chloro-6-nitroaniline and Derivatives

Aromatic analogs like 3-chloro-6-nitroaniline (C₆H₅ClN₂O₂) and 2-chloro-3-fluoro-6-nitroaniline (C₆H₄ClFN₂O₂) share nitro and halogen substituents but on aromatic rings :

Property This compound (Inferred) 3-Chloro-6-nitroaniline
Structure Aliphatic chain Aromatic ring
Electron Effects -NO₂ and -Cl electron-withdrawing -NO₂ meta-directing, -Cl ortho/para-directing
Applications Potential solvent or intermediate Pharmaceutical/agrochemical intermediate
Hazards Possible explosive tendency Toxic (aromatic amines)

The aliphatic structure of this compound reduces resonance stabilization of nitro groups, increasing its instability compared to aromatic analogs .

Chloro-Ketones: Chloroacetone (C₃H₅ClO)

Chloroacetone (1-chloro-2-propanone) shares a chlorine substituent but includes a carbonyl group instead of nitro and hydroxyl :

Property This compound (Inferred) Chloroacetone
Functional Groups -OH, -NO₂, -Cl -Cl, C=O
Reactivity -Cl activated by -NO₂ and -OH -Cl activated by carbonyl
Volatility Lower (higher molecular weight) High (smaller molecule)
Toxicity Likely irritant Severe lacrimator

The hydroxyl group in this compound may enhance solubility in polar solvents compared to chloroacetone’s volatility .

Research Findings and Limitations

  • Synthetic Challenges: The proximity of -NO₂ and -Cl on the same carbon in this compound may lead to steric clashes or instability during synthesis, a issue less pronounced in simpler analogs like 2-methyl-2-nonanol .
  • Hazard Profile : Nitro groups in aliphatic compounds often correlate with explosive risks, necessitating careful handling compared to aromatic nitro compounds .
  • Applications: Potential use as a solvent or intermediate in organic synthesis, though its hazards may limit industrial adoption compared to safer alternatives like 2-methyl-2-nonanol .

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